molecular formula C8H16ClO3P B161144 2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane CAS No. 10140-93-9

2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane

Cat. No. B161144
CAS RN: 10140-93-9
M. Wt: 226.64 g/mol
InChI Key: UDNWWDKGKIGFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane, commonly known as CPP, is a phosphorothioate insecticide that is widely used in agriculture. It belongs to the organophosphate class of pesticides and is known for its potent insecticidal properties. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism Of Action

CPP acts as an irreversible inhibitor of AChE by binding covalently to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately, paralysis and death of the insect.

Biochemical And Physiological Effects

CPP has been shown to have a wide range of effects on the nervous system, including inhibition of AChE, disruption of synaptic transmission, and alteration of ion channels. In addition, CPP has been shown to induce oxidative stress and inflammation in various tissues, including the liver and brain.

Advantages And Limitations For Lab Experiments

CPP is a potent and selective inhibitor of AChE, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, CPP is also toxic to humans and animals, and caution must be taken when handling this compound. In addition, CPP is not specific to AChE and can also inhibit other enzymes, such as butyrylcholinesterase, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CPP. One area of interest is the development of new insecticides based on the structure of CPP. Another area of interest is the study of the effects of CPP on non-neuronal tissues, such as the immune system and the cardiovascular system. Finally, the development of new methods for detecting and quantifying CPP in environmental samples may be of interest for monitoring the levels of this compound in the environment.

Synthesis Methods

CPP can be synthesized by reacting 2-chloro-5-ethyl-1,3,2-dioxaphosphorinane with propyl mercaptan and then oxidizing the resulting product with hydrogen peroxide. The reaction yields CPP, which is a colorless liquid with a pungent odor.

Scientific Research Applications

CPP has been widely used as a tool in scientific research for its ability to inhibit acetylcholinesterase (AChE), an enzyme that is critical for the proper functioning of the nervous system. CPP has been used to study the role of AChE in various physiological processes, including muscle contraction, neurotransmission, and cognition.

properties

CAS RN

10140-93-9

Product Name

2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane

Molecular Formula

C8H16ClO3P

Molecular Weight

226.64 g/mol

IUPAC Name

2-chloro-5-ethyl-4-propyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C8H16ClO3P/c1-3-5-8-7(4-2)6-11-13(9,10)12-8/h7-8H,3-6H2,1-2H3

InChI Key

UDNWWDKGKIGFKO-UHFFFAOYSA-N

SMILES

CCCC1C(COP(=O)(O1)Cl)CC

Canonical SMILES

CCCC1C(COP(=O)(O1)Cl)CC

Other CAS RN

10140-93-9

synonyms

2-Chloro-5-ethyl-4-propyl-1,3,2-dioxaphosphorinane 2-oxide

Origin of Product

United States

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